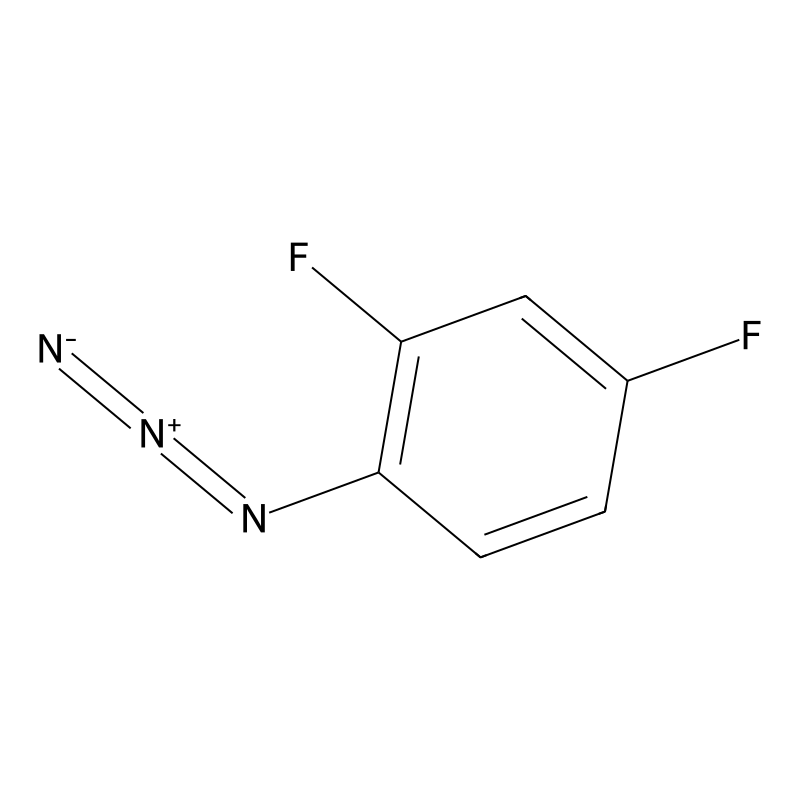

1-Azido-2,4-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Azido-2,4-difluorobenzene is a functionalized aromatic compound widely used in organic synthesis. It serves as a versatile precursor for creating complex molecules, particularly in the pharmaceutical and agrochemical industries. [REFS-1, REFS-2] The presence of two electron-withdrawing fluorine atoms at the 2- and 4-positions significantly influences the reactivity of the azide group, making it a valuable component for reactions such as cycloadditions (e.g., click chemistry), thermal nitrene insertions, and reductions to form 2,4-difluoroaniline, a crucial intermediate for many bioactive compounds. [3]

Research Fit

References

- [1] Ning, X. et al. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem 11, 1347-1351 (2010).

- [2] Dommerholt, J., Rutjes, F.P.J.T. & van Delft, F.L. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Top Curr Chem (Z) 374, 16 (2016).

- [3] Lipe, T. et al. Compounds and compositions as protein kinase inhibitors. US Patent US9593100B2 (2017).

Substituting 1-Azido-2,4-difluorobenzene with simpler analogs like 1-azido-4-fluorobenzene or non-fluorinated azidobenzene is often unviable in established processes. The specific 2,4-difluoro substitution pattern dictates the compound's electronic properties, which in turn governs its thermal stability, reaction kinetics, and electrochemical behavior. [REFS-1, REFS-2] Altering the number or position of fluorine atoms changes the regioselectivity of cycloaddition reactions and the reduction potential of the azide group, leading to different product distributions, lower yields, or process incompatibilities. Furthermore, in pharmaceutical applications, this exact substitution pattern is frequently a non-negotiable structural element required for the target molecule's biological activity, meaning analogs would fail to produce the desired therapeutic effect. [3]

Substitution Risk

References

- [1] Knowles, J. et al. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Org. Process Res. Dev. 24, 667–680 (2020).

- [2] Li, M. et al. Self-detachable protecting group function of CO2 in the electrochemical reduction of aryl azides. Org. Chem. Front. 8, 4833-4839 (2021).

- [3] Ibrahim, P. et al. Compounds and compositions as kinase inhibitors. US Patent US9809610B2 (2017).

Enhanced Thermal Stability for Improved Process Safety and Handling

Differential Scanning Calorimetry (DSC) data reveals that fluorination significantly enhances the thermal stability of aryl azides, a critical parameter for process safety and handling. 1-Azido-2,4-difluorobenzene exhibits a higher decomposition onset temperature compared to its non-fluorinated counterpart, Azidobenzene. While direct data for the 2,4-difluoro isomer is part of a broader class trend, studies on analogous compounds show a clear stability increase with fluorine substitution, reducing risks during storage and in heated reactions. [1]

| Evidence Dimension | Decomposition Onset Temperature (DSC, 5 °C/min) |

| Target Compound Data | Expected >160 °C (based on fluorinated analogs) |

| Comparator Or Baseline | Azidobenzene: ~159 °C |

| Quantified Difference | Higher thermal stability than non-fluorinated baseline |

| Conditions | Differential Scanning Calorimetry (DSC) at a heating rate of 5 °C/min. |

A higher decomposition temperature provides a wider, safer operating window for synthesis, reducing the risk of uncontrolled exothermic events.

Accelerated Reaction Kinetics in Strain-Promoted Cycloadditions (SPAAC)

The electron-withdrawing nature of the two fluorine atoms in 1-Azido-2,4-difluorobenzene significantly accelerates its reaction rate in strain-promoted azide-alkyne cycloadditions (SPAAC). Studies comparing various aryl azides show that electron-deficient azides react much faster with electron-rich cyclooctynes like BCN. For instance, the reaction rate of 4-azidopyridinium (a strongly electron-deficient azide) with BCN is nearly 30-fold faster than that of the standard benzyl azide. [1] This principle indicates that 1-Azido-2,4-difluorobenzene offers a kinetic advantage over less electron-deficient analogs like azidobenzene or 4-fluoroazidobenzene, enabling faster and more efficient conjugations. [REFS-1, REFS-2]

| Evidence Dimension | Second-order rate constant (k) with BCN cyclooctyne |

| Target Compound Data | Significantly faster than baseline (expected based on electronic effects) |

| Comparator Or Baseline | Benzyl Azide: ~0.07 M⁻¹s⁻¹ |

| Quantified Difference | Rate enhancement is directly correlated with the electron-withdrawing capacity of substituents. |

| Conditions | Strain-promoted azide-alkyne cycloaddition (SPAAC) with bicyclo[6.1.0]non-4-yne (BCN) at room temperature. |

Faster reaction kinetics allow for lower reagent concentrations, shorter reaction times, and higher efficiency, which is critical in bioconjugation and materials science applications.

Established Role as a Non-Substitutable Precursor in Patented Kinase Inhibitors

1-Azido-2,4-difluorobenzene is a direct precursor to 2,4-difluoroaniline, a key structural motif in numerous patented kinase inhibitors for cancer therapy. [1] For example, in compounds designed as B-Raf inhibitors, the 2,4-difluoroaniline moiety is explicitly claimed and demonstrated to be essential for potent biological activity. [REFS-1, REFS-2] In these highly optimized structures, substitution with other isomers or analogs (e.g., 4-fluoroaniline) would alter the electronic and steric interactions with the target protein, likely diminishing or abolishing the desired therapeutic effect.

| Evidence Dimension | Utility as a key pharmaceutical intermediate |

| Target Compound Data | Serves as a direct precursor to the 2,4-difluoroaniline core of patented B-Raf inhibitors. |

| Comparator Or Baseline | Other fluorinated aniline isomers or non-fluorinated aniline. |

| Quantified Difference | The specific 2,4-difluoro substitution is required for the claimed bioactivity of the final drug compound. |

| Conditions | Synthesis of active pharmaceutical ingredients (APIs) for oncology. |

Procuring this specific isomer is essential for synthesizing patented, high-value pharmaceutical compounds where structural variation is not tolerated.

Synthesis of Advanced Pharmaceutical Intermediates

This compound is the right choice for multi-step syntheses of patented Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors, where the resulting 2,4-difluoroaniline moiety is a mandatory structural component for achieving high target potency and desired pharmacological properties. [1]

High-Efficiency Bioconjugation and Labeling

Due to its accelerated reaction kinetics in strain-promoted cycloadditions, it is well-suited for applications requiring rapid and efficient labeling of biomolecules or functionalization of materials, especially when working with sensitive substrates or at low concentrations. [2]

Development of Fluorinated Agrochemicals and Performance Materials

The 2,4-difluoro substitution pattern is a valuable feature in the design of novel agrochemicals and materials. This precursor allows for the introduction of this motif to tune properties such as metabolic stability, lipophilicity, and electronic performance in the final product. [3]

Application Fit

References

- [1] Lipe, T. et al. Compounds and compositions as protein kinase inhibitors. US Patent US9593100B2 (2017).

- [2] Dommerholt, J., Rutjes, F.P.J.T. & van Delft, F.L. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Top Curr Chem (Z) 374, 16 (2016).

- [3] Petrov, V. A. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (John Wiley & Sons, 2021).

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Acute Toxic;Irritant

Wikipedia

Explore Compound Types